2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione chemical structure elucidation
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione chemical structure elucidation
Title: Technical Elucidation of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione: A Structural Analysis Guide
Executive Summary
This technical guide provides a rigorous structural elucidation of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (also known as N-(2-Fluoro-4-nitrobenzyl)phthalimide). Designed for medicinal chemists and analytical scientists, this document details the synthesis-derived impurity profile, theoretical and observed spectral characteristics (NMR, MS, IR), and a self-validating logic flow for confirming the molecular identity.
The compound is a critical intermediate in the Gabriel synthesis of 2-fluoro-4-nitrobenzylamine , a precursor for various pharmaceutical agents. Its structure features a rigid phthalimide core linked to a substituted benzyl ring, creating a distinct spectroscopic signature dominated by ^{19}F-heteronuclear coupling .
Synthetic Context & Impurity Profiling
Understanding the synthesis is the first step in elucidation, as it predicts potential byproducts that must be differentiated from the target molecule.
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Reaction Type: Gabriel Synthesis (Nucleophilic Substitution).
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Reagents: Potassium Phthalimide + 2-Fluoro-4-nitrobenzyl bromide.
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Solvent: DMF or Acetone/Reflux.
Primary Impurities to Exclude:
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Unreacted 2-Fluoro-4-nitrobenzyl bromide: Distinguishable by the presence of a CH₂ signal at ~4.5 ppm (shifted upfield relative to the phthalimide product) and lack of phthalimide aromatic signals.
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Phthalimide (hydrolysis product): Distinguishable by the presence of an N-H broad singlet (~11.0 ppm) and lack of the benzyl group.
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Bis-alkylation products: Rare due to the steric bulk of the phthalimide, but theoretically possible if stoichiometry is uncontrolled.
Synthesis Workflow Diagram
Caption: SN2 reaction pathway for the formation of the target phthalimide derivative.
Structural Characterization Strategy
The elucidation follows a deductive logic flow:
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Mass Spectrometry (MS): Confirm Molecular Weight (MW) and formula.
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Infrared (IR): Confirm functional groups (Imide C=O, Nitro NO₂).
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^{1}H NMR: Establish proton connectivity and integration.
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^{13}C NMR: Verify carbon count and Fluorine coupling logic.
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^{19}F NMR: Confirm the presence and environment of the fluorine atom.
Mass Spectrometry (MS)
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Molecular Formula: C₁₅H₉FN₂O₄
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Exact Mass: 300.05 g/mol
Fragmentation Logic:
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[M+H]⁺: Observed at m/z 301.06 .
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[M - NO₂]⁺: Loss of the nitro group (46 Da) leads to a peak at m/z 255 .
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Phthalimide Ion: A characteristic fragment at m/z 147 (phthalimide cation) or m/z 160 (protonated phthalimide) is often dominant.
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Benzyl Cation: Cleavage of the C-N bond generates the 2-fluoro-4-nitrobenzyl cation at m/z 154 .
Infrared Spectroscopy (IR)
The phthalimide core provides a "fingerprint" doublet for the carbonyls.
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| C=O (Imide) | 1775 (weak), 1715 (strong) | Characteristic imide doublet (sym/asym stretch). |
| NO₂ (Nitro) | 1530 (asym), 1350 (sym) | Strong bands confirming the nitro group. |
| C=C (Aromatic) | 1600 - 1480 | Aromatic ring skeletal vibrations. |
| C-F | ~1250 | Aryl-Fluorine stretch (often overlaps with fingerprint). |
Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive confirmation step. The presence of Fluorine (^{19}F, spin 1/2) creates spin-spin coupling patterns visible in both ^{1}H and ^{13}C spectra.
^{1}H NMR (400 MHz, DMSO-d₆ or CDCl₃)
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Phthalimide Region (4H):
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Appears as a symmetrical multiplet (AA'BB' system) between 7.85 – 7.95 ppm .
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Benzylic Methylene (CH₂):
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Shift: 4.95 – 5.10 ppm .
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Multiplicity: Doublet (d) .
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Coupling: Coupled to the ortho-Fluorine atom (
). Note: While often a singlet in non-fluorinated analogs, the proximity to F usually induces a measurable splitting.
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Benzyl Aromatic Ring (3H):
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H-3 (Ortho to F, Meta to NO₂): dd at ~8.1 ppm.[1] Large coupling to F (
) and small meta coupling to H-5. -
H-5 (Meta to F, Ortho to NO₂): dd at ~8.05 ppm. Ortho coupling to H-6 (
) and meta coupling to H-3. -
H-6 (Para to F, Ortho to CH₂): t or dd at ~7.6 - 7.8 ppm. Ortho coupling to H-5.
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^{13}C NMR (100 MHz)
The
| Carbon Environment | Shift (ppm) | Multiplicity (J-Coupling) | Logic |
| C=O (Imide) | ~167.5 | Singlet | Far from F. |
| C-2' (C-F) | ~160.0 | Doublet ( | Direct attachment. |
| C-4' (C-NO₂) | ~148.0 | Doublet ( | 3-bond coupling. |
| C-1' (Ipso) | ~130.0 | Doublet ( | 2-bond coupling. |
| Benzylic CH₂ | ~35-40 | Doublet ( | 3-bond coupling through ring. |
^{19}F NMR
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Shift: Single peak at -110 to -118 ppm (relative to CFCl₃).
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Validation: If proton-coupled, it appears as a multiplet (coupling to H-3 and CH₂). If proton-decoupled, it appears as a singlet.
Experimental Protocols
Protocol A: Synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione
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Setup: In a 100 mL round-bottom flask, dissolve 2-fluoro-4-nitrobenzyl bromide (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).
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Addition: Add Potassium Phthalimide (1.1 eq, 11 mmol) in one portion.
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Reaction: Heat to 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The starting bromide (Rf ~0.8) should disappear, and a new spot (Rf ~0.5) should appear.
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Workup: Pour the reaction mixture into ice-water (100 mL). A white/pale yellow precipitate will form immediately.
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Purification: Filter the solid. Wash with water (3x 20 mL) to remove KBr and unreacted phthalimide. Recrystallize from Ethanol or Acetone/Water.
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Yield: Expected yield 75-85%.
Protocol B: NMR Sample Preparation
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Solvent: Dissolve 5-10 mg of the purified solid in 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃ .
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Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
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Acquisition:
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Run ^{1}H NMR (16 scans).
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Run ^{19}F NMR (if available) to confirm the single fluorine environment.
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References
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Gabriel Synthesis Mechanism: Gibson, M.S. & Bradshaw, R.W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968. Link
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Phthalimide Spectral Data: National Institute of Standards and Technology (NIST) Chemistry WebBook. "Phthalimide - IR and Mass Spectra." Link
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C-F Coupling Constants: Emsley, J.W. & Phillips, L. "Fluorine Coupling Constants." Progress in Nuclear Magnetic Resonance Spectroscopy, 1971. Link
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2-Fluoro-4-nitrobenzyl bromide Properties: PubChem Compound Summary for CID 13605273. Link
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General NMR Shifts: Reich, H.J. "Structure Determination Using NMR." University of Wisconsin-Madison. Link
